Cas no 863659-89-6 ((R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol)

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol structure
863659-89-6 structure
상품 이름:(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
CAS 번호:863659-89-6
MF:C40H26O2
메가와트:538.633250713348
MDL:MFCD31560044
CID:3030765

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol 화학적 및 물리적 성질

이름 및 식별자

    • (1'S)- [2,3':1',1'':3'',2'''-QUATERNAPHTHALENE]-2',2''-DIOL
    • (S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
    • (R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
    • (R)-[2,2':4',1'':3'',2'''-Quaternaphthalene]-2'',3'-diol
    • 1,1'-Bi[3-(2-naphthyl)-2-naphthol]
    • D74623
    • D74626
    • (aR)-3,3'-Di(2-naphthyl)-1,1'-bi(2-naphthol)
    • 1-(2-hydroxy-3-naphthalen-2-y
    • (1′S)-[2,3′:1′,1′′:3′′,2′′′-Quaternaphthalene]-2′,2′′-diol (ACI)
    • MDL: MFCD31560044
    • 인치: 1S/C40H26O2/c41-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)42)32-20-18-26-10-2-4-12-28(26)22-32/h1-24,41-42H
    • InChIKey: MUSCVMJLGBQKID-UHFFFAOYSA-N
    • 미소: OC1C(C2C=CC3C=CC=CC=3C=2)=CC2C=CC=CC=2C=1C1=C(C(C2C=CC3C=CC=CC=3C=2)=CC2C=CC=CC1=2)O

계산된 속성

  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 42
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 828
  • 토폴로지 분자 극성 표면적: 40.5
  • 소수점 매개변수 계산 참조값(XlogP): 11.1

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A495442-1g
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
1g
$400.0 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S854038-100mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 ≥98%,99%e.e.
100mg
¥1,320.00 2022-08-31
Ambeed
A495442-250mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
250mg
$155.0 2025-02-20
Aaron
AR00H3NT-250mg
(1'S)- [2,3'
863659-89-6 9899%
250mg
$60.00 2025-02-11
A2B Chem LLC
AH96797-1g
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
1g
$292.00 2024-04-19
1PlusChem
1P00H3FH-1g
(1'S)- [2,3'
863659-89-6 98% 99%ee
1g
$320.00 2024-04-21
Ambeed
A495442-100mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
100mg
$101.0 2025-02-20
abcr
AB504458-250 mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol, 98% (99% ee); .
863659-89-6 98%
250mg
€295.00 2023-06-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0049-100mg
(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98%,99%e.e.
100mg
¥814.5 2024-07-19
abcr
AB504458-1g
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol, 98% (99% ee); .
863659-89-6 98%
1g
€660.00 2025-02-18

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
참조
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Synthetic Routes 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 4.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
2.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  12 h, rt
2.3 Reagents: Ammonium chloride
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, reflux
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
참조
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Synthetic Routes 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  12 h, rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
참조
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Synthetic Routes 4

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
참조
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

Synthetic Routes 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
참조
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Synthetic Routes 6

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  15 min, rt; 12 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
참조
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol Raw materials

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:863659-89-6)(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
A1057141
순결:99%/99%
재다:1g/5g
가격 ($):360.0/1386.0